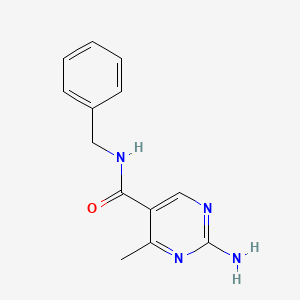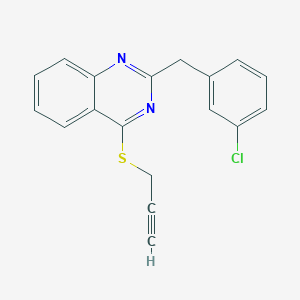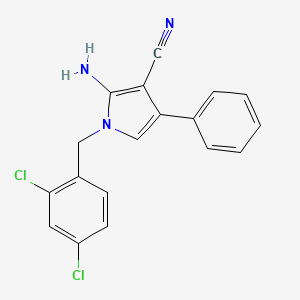![molecular formula C20H14ClF3N4O2 B3036770 3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole CAS No. 400078-58-2](/img/structure/B3036770.png)
3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole
Overview
Description
3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole is a useful research compound. Its molecular formula is C20H14ClF3N4O2 and its molecular weight is 434.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Lipase and α-Glucosidase Inhibition: A study by Bekircan, Ülker, and Menteşe (2015) involved the synthesis of novel heterocyclic compounds derived from related triazole derivatives, demonstrating significant lipase and α-glucosidase inhibitory activities (Bekircan, Ülker, & Menteşe, 2015).
Anticancer and Antimicrobial Properties
- Anticancer and Antimicrobial Agents: Katariya, Vennapu, and Shah (2021) synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines, exhibiting potential as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Antifungal Applications
- Fungicidal Activity: Bai, Liu, Chenzhang, Xiao, Fu, and Qin (2020) conducted a study on novel 1,2,4-triazole derivatives, showing moderate to high fungicidal activities against various phytopathogens (Bai, Liu, Chenzhang, Xiao, Fu, & Qin, 2020).
Molecular Docking Studies
- Molecular Docking for Drug Design: A study by Shelton (1981) explored the molecular structures of triazole derivatives, contributing to anti-convulsive activity and the treatment of epilepsy (Shelton, 1981).
Chemical Interactions and Bonding
- π-Hole Tetrel Bonding Interactions: Ahmed, Yasin, Aziz, Khan, Tahir, Gil, and Frontera (2020) investigated triazole derivatives with α-ketoester functionality, analyzing their tetrel bonding interactions using DFT calculations and Hirshfeld surface analysis (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel: Baskar, Kesavan, Gopiraman, and Subramanian (2014) studied the use of triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their efficiency in corrosion prevention (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Antioxidant Properties
- Antioxidant and Antiradical Activities: Bekircan, Özen, Gümrükçüoğlu, and Bektaş (2008) synthesized new triazole derivatives, evaluating their antioxidant and antiradical activities (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4O2/c1-11-17(18(28-30-11)14-7-2-3-8-15(14)21)19-25-16(26-27-19)10-29-13-6-4-5-12(9-13)20(22,23)24/h2-9H,10H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFDRIXWZSOKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C3=NNC(=N3)COC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 7-methoxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfone](/img/structure/B3036688.png)
![2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3036689.png)
![1-[(3-Chlorophenyl)methyl]-3-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-2-pyridinone](/img/structure/B3036691.png)
![3-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B3036692.png)
![3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one](/img/structure/B3036696.png)
![3-(3,4-Dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3036698.png)

![3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3036700.png)


![2-[(4-Chlorophenyl)sulfonyl]-5-(4-methylphenyl)-5-oxopentanamide](/img/structure/B3036703.png)
![2-[4-(2,5-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3036705.png)
![1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol](/img/structure/B3036708.png)